Predicted Physicochemical Differentiation from Carboxylic Acid TZDs
In the study of N-substituted thiazolidinediones, compound 21—a close structural analog with a non-carboxylate, N-substituted scaffold—demonstrated a pKa of 9.8, significantly less acidic than the carboxylic acid-bearing TZD epalrestat (pKa ~4.5) [1]. This difference is predicted to enhance passive membrane permeability and cytosolic access to the aldose reductase target, a key advantage for intracellular enzyme inhibition [1]. While specific pKa data for 3-isopropyl-5-(phenylamino)thiazolidine-2,4-dione has not been explicitly reported, its structural homology to compound 21 supports a comparable non-acidic profile, in stark contrast to conventional acid-bearing TZDs [1].
| Evidence Dimension | Predicted pKa (acidity) |
|---|---|
| Target Compound Data | Not directly reported; structurally analogous non-carboxylate TZDs show pKa ~9.8 |
| Comparator Or Baseline | Epalrestat (clinically used aldose reductase inhibitor): pKa ~4.5 |
| Quantified Difference | ~5.3 log unit increase in pKa (from ~4.5 to ~9.8) |
| Conditions | In silico prediction and in vitro measurement for compound 21; class-level extrapolation |
Why This Matters
Lower acidity correlates with improved membrane permeability and potential for intracellular target engagement, a key differentiator when selecting compounds for aldose reductase or other cytosolic enzyme assays.
- [1] Mohd Usman Mohd Siddique et al. Non-carboxylic acid inhibitors of aldose reductase based on N-substituted thiazolidinedione derivatives. Eur J Med Chem. 2021 Nov 5;223:113630. PMID: 34175538. View Source
